molecular formula C9H11BrN2O2 B1359842 5-bromo-2-methoxy-N,N-dimethylnicotinamide CAS No. 1072854-96-6

5-bromo-2-methoxy-N,N-dimethylnicotinamide

Cat. No.: B1359842
CAS No.: 1072854-96-6
M. Wt: 259.1 g/mol
InChI Key: MDRINRWJXUGNGX-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-N,N-dimethylnicotinamide is an organic compound with the molecular formula C9H11BrN2O2 and a molecular weight of 259.10 g/mol . It is a derivative of nicotinamide, featuring a bromine atom at the 5-position and a methoxy group at the 2-position on the pyridine ring, along with N,N-dimethyl substitution on the amide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-N,N-dimethylnicotinamide typically involves the bromination of 2-methoxy-N,N-dimethylnicotinamide. One common method includes the use of bromine in the presence of a catalyst such as iron powder . The reaction proceeds through the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using environmentally friendly brominating agents such as NaBr-H2O2 systems, which eliminate the need for large amounts of bromine .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxy-N,N-dimethylnicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds .

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N,N-dimethylnicotinamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through modulation of enzyme activity and receptor binding, similar to other nicotinamide derivatives .

Properties

IUPAC Name

5-bromo-2-methoxy-N,N-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-12(2)9(13)7-4-6(10)5-11-8(7)14-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRINRWJXUGNGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(N=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 5-bromo-2-methoxynicotinic acid (80 mg, 0.34 mmol), triethylamine (192 μl, 1.38 mmol) and 2-(1 H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate in acetonitrile (1 mL) was added dimethylamine, 2 M in tetrahydrofuran (172 μl, 0.34 mmol). The reaction mixture was stirred at ambient temperature under an atmosphere of nitrogen for 3 h. The mixture was partitioned between water and ethyl acetate. The organic layer was dried over magnesium sulfate and concentrated in vacuo to give a crude product which was purified by column chromatography using a gradient of ethyl acetate in heptane affording 54 mg (60%) of the title compound as a white solid: 1H NMR (400 MHz, DMSO-d6) ppm 8.36 (d, 1 H), 7.91 (d, 1 H), 3.88 (s, 3 H), 2.96 (s, 3 H), 2.78 (s, 3 H); MS (ESI) m/z 259, 261[M+H+].
Quantity
80 mg
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reactant
Reaction Step One
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192 μL
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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Reaction Step Two
Quantity
172 μL
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Reaction Step Two

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